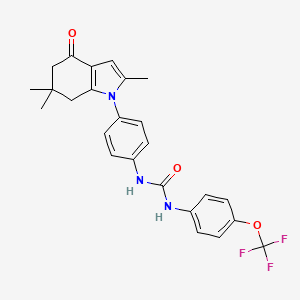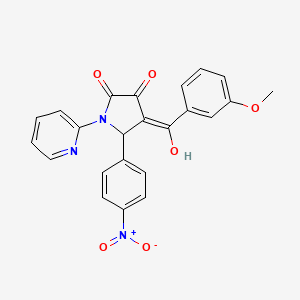![molecular formula C18H22BrN3O B2857876 3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2320536-99-8](/img/structure/B2857876.png)
3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one, also known as 3-Bromomethcathinone, is a synthetic drug that belongs to the cathinone class of compounds. It is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, the focus of
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-oneathinone involves its interaction with the dopamine, norepinephrine, and serotonin transporters in the brain. It acts as a substrate for these transporters, leading to their reversal and subsequent release of the neurotransmitters into the synaptic cleft. This results in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-oneathinone are due to its stimulant properties. It has been shown to increase heart rate, blood pressure, body temperature, and respiration rate. It also leads to increased wakefulness, alertness, and euphoria. These effects are similar to those of other stimulant drugs such as cocaine and amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-oneathinone in lab experiments are its ability to stimulate the central nervous system and its similarity to other psychoactive substances. This makes it a useful tool for studying the mechanisms of action of these substances. However, its recreational use and potential for abuse limit its use in research.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-oneathinone. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is its use in developing new psychoactive substances with therapeutic potential. Additionally, further studies on its mechanism of action and effects on the brain could lead to a better understanding of the central nervous system and the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of 3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-oneathinone involves the reaction of 2-bromophenylacetonitrile with 1-methyl-4-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-oneathinone has been used in scientific research as a tool to study the effects of cathinone derivatives on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects. This property has made it useful in studying the mechanisms of action of other psychoactive substances.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-21-12-16(11-20-21)15-6-4-10-22(13-15)18(23)9-8-14-5-2-3-7-17(14)19/h2-3,5,7,11-12,15H,4,6,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBBTCLBZHRNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2857793.png)



![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2857801.png)


![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)
